molecular formula C11H13N3O2S B1442508 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine CAS No. 23673-10-1

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine

Cat. No. B1442508
CAS RN: 23673-10-1
M. Wt: 251.31 g/mol
InChI Key: GXLPMEUYBFWKLS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is a chemical compound with the molecular formula C11H13N3O2S . It has a molecular weight of 251.31 . The IUPAC name for this compound is 6,7-dimethoxy-2-(methylsulfanyl)-4-quinazolinamine .


Molecular Structure Analysis

The InChI code for 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is 1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine has a storage temperature of 28°C .

Scientific Research Applications

Application in Anticonvulsant Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of certain novel 3-aryl/heteroaryl-substituted 2-(2-chlorostyryl)-6,7-dimethoxy-quinazolin-4 (3H)-ones, which have been evaluated for their anticonvulsant activity .
  • Methods of Application: The anticonvulsant activity was evaluated against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and intracerebroventricular (icv) AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)-induced seizures in mice . The acute neurotoxicity was determined using the rotarod test, and hepatotoxicity was also assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity .
  • Results or Outcomes: Among all the synthesized compounds, one showed significant anticonvulsant activity against MES (ED50: 41.3 μmol/kg), scPTZ (ED50: 82.5 μmol/kg), and AMPA (ED50: 50.3 μmol/kg)-induced seizures with a protective index of 5.1 .

Application in Anti-Inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinazoline derivatives, including 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine, have been found to exhibit anti-inflammatory properties .
  • Methods of Application: The anti-inflammatory activity is typically evaluated using in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .
  • Results or Outcomes: While specific results for this compound are not available, quinazoline derivatives in general have shown promising results in reducing inflammation in these models .

Application in Anti-Bacterial Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinazoline derivatives have been studied for their antibacterial activity .
  • Methods of Application: The antibacterial activity is usually assessed using in vitro assays against a range of bacterial strains .
  • Results or Outcomes: Again, while specific results for this compound are not available, quinazoline derivatives have demonstrated significant antibacterial activity in these assays .

Application in Analgesic Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties .
  • Methods of Application: The analgesic activity is typically evaluated using in vivo models of pain, such as the hot plate test or tail flick test in mice .
  • Results or Outcomes: While specific results for this compound are not available, quinazoline derivatives in general have shown promising results in reducing pain in these models .

Application in Anti-Viral Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinazoline derivatives have been studied for their anti-viral activity .
  • Methods of Application: The anti-viral activity is usually assessed using in vitro assays against a range of viral strains .
  • Results or Outcomes: Again, while specific results for this compound are not available, quinazoline derivatives have demonstrated significant anti-viral activity in these assays .

properties

IUPAC Name

6,7-dimethoxy-2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLPMEUYBFWKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)SC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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